molecular formula C7H2Cl2N2O2 B11891408 3,6-Dichloro-2-nitrobenzonitrile

3,6-Dichloro-2-nitrobenzonitrile

Cat. No.: B11891408
M. Wt: 217.01 g/mol
InChI Key: ULERJNPIJQDHOF-UHFFFAOYSA-N
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Description

3,6-Dichloro-2-nitrobenzonitrile: is an organic compound with the molecular formula C7H2Cl2N2O2 . It is a derivative of benzonitrile, characterized by the presence of two chlorine atoms and one nitro group attached to the benzene ring. This compound is of interest due to its applications in various fields, including organic synthesis and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,6-Dichloro-2-nitrobenzonitrile can be synthesized from 4-nitro-1,2,3-trichlorobenzene. The process involves the selective de-nitrochlorination of 2-chloro-6-nitrobenzonitrile by treatment with chlorine gas. The reaction is typically carried out at temperatures ranging from 100°C to 200°C for 5 to 15 hours .

Industrial Production Methods: In industrial settings, the production of this compound involves similar processes but on a larger scale. The use of metal cyanides such as sodium cyanide or copper cyanide in the presence of aprotic amides as catalysts is common. The reaction conditions are carefully controlled to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3,6-Dichloro-2-nitrobenzonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Aminobenzonitriles: Formed by the reduction of the nitro group.

    Substituted Benzenes: Formed by nucleophilic substitution reactions.

Scientific Research Applications

3,6-Dichloro-2-nitrobenzonitrile has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.

    Pharmaceuticals: Employed in the synthesis of drug intermediates.

    Agricultural Chemicals: Used in the production of herbicides and insecticides.

    Material Science: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3,6-Dichloro-2-nitrobenzonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The chlorine atoms can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. These interactions can affect cellular pathways and molecular functions, making the compound useful in medicinal chemistry and biological research .

Comparison with Similar Compounds

  • 2,3-Dichloro-6-nitrobenzonitrile
  • 2,6-Dichloro-3-nitrobenzonitrile
  • 2,4-Dichloronitrobenzene

Comparison: 3,6-Dichloro-2-nitrobenzonitrile is unique due to the specific positioning of the chlorine and nitro groups on the benzene ring. This positioning influences its reactivity and the types of reactions it undergoes. Compared to similar compounds, this compound may exhibit different reactivity patterns and applications, making it valuable for specific synthetic and industrial processes .

Properties

Molecular Formula

C7H2Cl2N2O2

Molecular Weight

217.01 g/mol

IUPAC Name

3,6-dichloro-2-nitrobenzonitrile

InChI

InChI=1S/C7H2Cl2N2O2/c8-5-1-2-6(9)7(11(12)13)4(5)3-10/h1-2H

InChI Key

ULERJNPIJQDHOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1Cl)C#N)[N+](=O)[O-])Cl

Origin of Product

United States

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